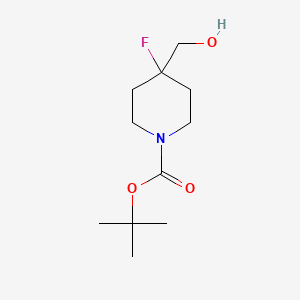

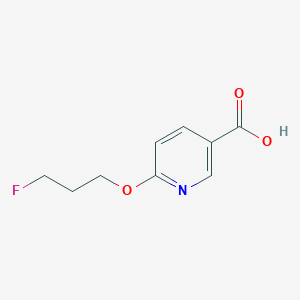

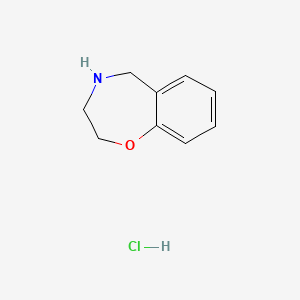

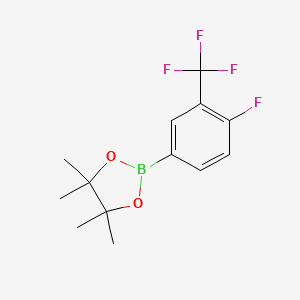

2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and nucleophilic substitutions. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a thiosemicarbazide precursor in the presence of nickel(II) nitrate . Another synthesis route described the preparation of a key intermediate for the CCR5 antagonist TAK-779, which involved reductive alkylation and subsequent alkylation steps, yielding the desired product in 78% isolated yield . Similarly, the nucleophilic substitution of a chloromethyl group in a pyrazolo[3,4-d]pyrimidine derivative with methylamine led to the selective formation of a 4-substituted product .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by various spectroscopic techniques, including high-resolution mass spectrometry, NMR, and IR spectroscopy. X-ray crystallography is also employed to determine the solid-state structure, as seen in the case of the triazolopyrimidin compound, where molecules form inversion dimers via hydrogen bonds and are further organized into layers by π-stacking interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of heterocyclic chemistry, including cyclization and nucleophilic substitution reactions. The choice of reagents and conditions is crucial for the selectivity and yield of the desired products. For example, the use of Ni(NO3)2 as a catalyst was essential for the cyclization step in the synthesis of the triazolopyrimidin derivative , while the selective formation of the 4-substituted pyrazolopyrimidine was achieved through careful control of the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of aromatic systems, heteroatoms, and substituents such as chloro and methyl groups can affect properties like solubility, melting point, and reactivity. The crystal structure analysis provides insight into the solid-state properties, including molecular packing and potential intermolecular interactions, which can be relevant for the compound's stability and behavior in different environments .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

One area of application involves the synthesis and chemical reactivity of related heterocyclic compounds. For example, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives under ultrasound irradiation has been developed, showcasing an efficient and environmentally friendly protocol for synthesizing complex heterocyclic structures (Wang et al., 2011). Similarly, studies on the synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions using microwave irradiation highlight the potential for rapid and efficient heterocyclic synthesis, which could be relevant for compounds like 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine (Quiroga et al., 2008).

Biological Applications

In the realm of biological applications, the synthesis of new coumarin derivatives and their antimicrobial activity testing indicates the potential for discovering novel compounds with significant biological activities. This line of research is crucial for developing new therapeutic agents (Al-Haiza et al., 2003). Furthermore, the study on novel heterospirocyclic 3-amino-2H-azirines as synthons for heterocyclic α-amino acids presents a methodology that could be applicable in synthesizing related compounds for use in peptide chemistry and drug design (Strässler et al., 1997).

Mecanismo De Acción

Target of Action

The primary targets of the compound “2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into the biochemical pathways influenced by this compound.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s effectiveness . .

Propiedades

IUPAC Name |

2-chloro-N-(oxan-4-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-9-11-4-1-8(13-9)12-7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRCEVOXEOAZEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=NC(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)